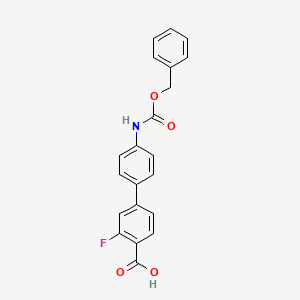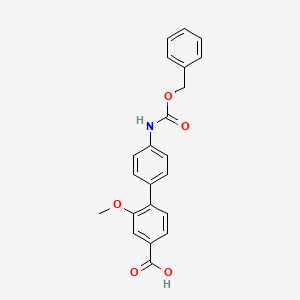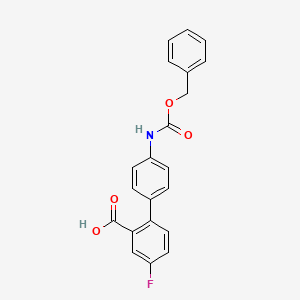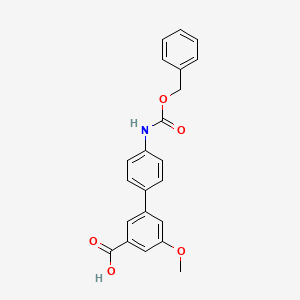
6-Amino-3-(thiophen-2-yl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(thiophen-2-yl)picolinic acid (6ATP) is an organic compound with a molecular weight of 199.23 g/mol. It is a colorless solid that is soluble in water and ethanol. 6ATP is an important intermediate in the synthesis of various organic molecules, such as thiophene derivatives, and is used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents and antibiotics. 6ATP has also been used in the synthesis of other compounds, such as phosphonates, carboxylic acids, and thiophene derivatives.
Mecanismo De Acción
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% is a weak acid and is hydrolyzed in aqueous solutions. The hydrolysis of 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% results in the formation of 6-amino-3-(thiophen-2-yl)picolinic acid and ammonium acetate. The hydrolysis of 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% is reversible and can be catalyzed by various enzymes, such as carboxypeptidases and proteases.
Biochemical and Physiological Effects
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been shown to have anti-inflammatory and antibacterial effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been found to have antioxidant properties and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% in lab experiments include its availability, low cost, and ease of synthesis. It is also non-toxic and has a low molecular weight, making it suitable for use in a variety of experiments. The main limitation of using 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% in lab experiments is its instability in aqueous solutions.
Direcciones Futuras
For research on 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% include further investigation of its anti-inflammatory, antibacterial, and antioxidant properties in animal models. Additionally, further research into its mechanism of action and its role in the synthesis of various drugs and other compounds is needed. Other potential areas of research include the development of new synthesis methods for 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% and the exploration of its potential applications in various medical and industrial fields.
Métodos De Síntesis
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% can be synthesized from thiophene-2-carboxylic acid and ammonium acetate in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature. The reaction is complete in about 2 hours and yields a white crystalline product.
Aplicaciones Científicas De Investigación
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been used as an intermediate in the synthesis of various organic molecules, such as thiophene derivatives and phosphonates. It has also been used in the synthesis of carboxylic acids and thiophene derivatives. 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been used in the preparation of various drugs, such as anti-inflammatory agents and antibiotics. It has also been used in the synthesis of other compounds, such as peptides, peptidomimetics, and peptidomimetic analogs.
Propiedades
IUPAC Name |
6-amino-3-thiophen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWXEUXJCSYADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(thiophen-2-yl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














